Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds and has been studied for its potential antibacterial properties and interactions with various biochemical pathways.
The synthesis of ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate under controlled conditions. This approach allows for the formation of the oxadiazole ring through a series of condensation reactions.
The reaction conditions are critical for ensuring high yield and purity. For instance, the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate can facilitate the reaction. The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the final product with high purity.
The molecular structure of ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate features a cyclopropyl group attached to the oxadiazole ring. The structural formula can be represented as follows:
The compound's InChI (International Chemical Identifier) is:
The InChI Key is:
This data indicates its molecular composition and helps in identifying the compound in chemical databases.
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxadiazole ring using halogens or alkylating agents under appropriate conditions.
The specific reagents and conditions used in these reactions significantly influence the products formed. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazole derivatives.
The mechanism of action of ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate involves interactions at the molecular level with various biomolecules. The compound binds to specific enzymes and receptors, leading to their inhibition or activation. This interaction can modulate cellular processes such as signaling pathways and gene expression.
Research has indicated that this compound exhibits antibacterial properties by inhibiting certain bacterial enzymes. Its ability to influence cell function suggests potential therapeutic applications in treating infections or modulating metabolic pathways .
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is typically characterized by its physical state as a solid at room temperature. Its melting point and solubility characteristics depend on the purity and specific synthesis conditions used.
The chemical properties include stability under ambient conditions but may vary when exposed to strong acids or bases. The compound's reactivity profile allows it to participate in various organic reactions typical of oxadiazoles.
Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate has several scientific uses:
Medicinal Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds that may have therapeutic effects.
Biochemical Research: The compound is studied for its interactions with enzymes and proteins, contributing to understanding metabolic pathways and potential drug development.
Antibacterial Studies: Its observed antibacterial properties make it a candidate for further research in developing new antimicrobial agents .
The synthesis of ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate relies on strategic cyclization methods to construct its heterocyclic core. The dominant approach involves cyclodehydration of diacylhydrazines, where cyclopropanecarboxylic acid hydrazide reacts with ethyl chlorooxoacetate to form a linear intermediate. This intermediate undergoes ring closure under dehydrating conditions to yield the target oxadiazole [2] [10]. Alternative routes include:
Table 1: Cyclization Methods for 1,3,4-Oxadiazole Formation
Method | Reagents/Conditions | Yield Range | Limitations for Cyclopropyl |
---|---|---|---|
Diacylhydrazine Cyclization | POCl₃, SOCl₂, PPA | 60–92% | Moderate steric tolerance |
Oxidative Cyclization | I₂/KI, (NH₄)₂S₂O₈ | 40–75% | Sensitive to radical conditions |
Solid-Phase Synthesis | TFAA, acid-labile linkers | 50–85% | Requires specialized resins |
Cyclopropanecarboxylic acid hydrazide serves as the critical precursor for introducing the cyclopropyl moiety. Its nucleophilic nitrogen atoms facilitate:
Solvent selection profoundly impacts cyclization efficiency:
Catalysis enables milder conditions:
Temperature optimization (70–100°C) balances reaction rate and byproduct formation. Exceeding 110°C risks cyclopropane ring degradation [4].
The choice of dehydrating agent dictates yield, purity, and functional group compatibility:
Table 2: Performance of Dehydrating Agents in Cyclization
Agent | Yield | Reaction Time | Byproduct Formation | Cyclopropyl Stability |
---|---|---|---|---|
POCl₃ | 85–92% | 2–4 h | Low | High |
SOCl₂ | 75–80% | 3–5 h | Moderate (HCl gas) | Moderate |
Triphenylphosphine | 60–70% | 8–12 h | High (TPO) | Low |
Triflic Anhydride | 80–88% | 1–2 h | Moderate | High |
Late-stage modification of the cyclopropyl group in ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate employs two key strategies:1. Transition-metal-catalyzed C–H activation:- Pd(0)/TADDOL-phosphoramidite systems enable enantioselective arylation at cyclopropane C–H bonds, forming chiral dihydroquinolone derivatives without ring cleavage [3] [9].- Cu(I) catalysis with Togni’s reagent introduces trifluoromethyl groups via radical addition–ring-opening cascades, yielding CF₃-substituted alkenes [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1